3-Phenoxy-1,2-propanediol

Description

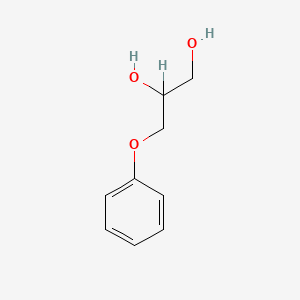

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-phenoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQIYTUXOKTMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870597 | |

| Record name | 1-Phenoxy-2,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Phenylglyceryl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00002 [mmHg] | |

| Record name | Phenylglyceryl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

538-43-2, 16354-93-1, 92768-70-2 | |

| Record name | 3-Phenoxy-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglyceryl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Threo-1-phenylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Phenyloxy)-2-hydroxypropylagarose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092768702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PHENOXY-1,2-PROPANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenoxy-2,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxypropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYPROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38D39W41IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Conventional Chemical Synthesis Routes for 3-Phenoxy-1,2-propanediol

Traditional chemical synthesis of this compound primarily relies on the ring-opening of epoxide precursors and etherification strategies. These methods are well-established and offer high conversion rates.

Epoxide Ring-Opening Reactions

The ring-opening of an epoxide, such as phenyl glycidyl (B131873) ether, is a common and effective method for synthesizing this compound. researchgate.net This reaction can be catalyzed by acids or bases. jsynthchem.com In an acidic environment, the epoxide is protonated, making it more susceptible to nucleophilic attack by water. jsynthchem.com This process typically follows an SN2-type reaction mechanism. jsynthchem.com Various catalysts, including ferric perchlorate, ceric triflate, and silica (B1680970) sulfuric acid, have been employed to facilitate this reaction with high regioselectivity. researchgate.net The reaction can be carried out in different solvents, and in some cases, the alcohol reactant itself can serve as the solvent. researchgate.netjsynthchem.com

Etherification Strategies

Etherification strategies provide an alternative route to this compound. One such method involves the reaction of glycerol (B35011) carbonate with phenolic compounds. This approach can yield not only the desired mono-phenoxy-1,2-propanediol but also 1,3-diphenoxy-2-propanol (B1265514). unibo.it The reaction can be performed under solventless conditions using basic catalysts like cesium carbonate. unibo.it Another etherification approach involves the reaction of glycidol (B123203) with alcohols in the presence of acid heterogeneous catalysts like Nafion. researchgate.net

Advanced Synthetic Approaches

More advanced and greener synthetic methods are continually being developed. One such approach utilizes glycerol carbonate as an alkylating agent for phenols in the absence of a solvent. unibo.it This method is notable for its potential to produce both mono- and di-substituted phenyl glyceryl ethers. unibo.it Another innovative method involves a two-step biocatalytic process in an organic solvent system to produce all four stereoisomers of a similar compound, 1-phenyl-1,2-propanediol, at high concentrations. acs.org

Biocatalytic Production of this compound

Biocatalysis has emerged as a sustainable alternative to conventional chemical synthesis, offering high selectivity under mild reaction conditions. uniovi.es The enzymatic production of this compound primarily involves the hydrolysis of epoxide precursors.

Enzymatic Hydrolysis of Epoxide Precursors

The enzymatic hydrolysis of racemic phenyl glycidyl ether is a key biocatalytic route to produce enantiomerically pure this compound. researchgate.net This process utilizes enzymes, particularly epoxide hydrolases, to catalyze the addition of a water molecule to the epoxide ring, resulting in the corresponding diol. researchgate.net This method is valued for its environmental friendliness and high enantioselectivity. researchgate.net

Epoxide hydrolases (EHs) are a class of enzymes that effectively catalyze the ring-opening of epoxides. uniovi.es These enzymes are found in a variety of microorganisms, including bacteria and fungi. The use of whole microbial cells containing epoxide hydrolases is a common strategy for the synthesis of this compound. uniovi.es

For instance, an epoxide hydrolase from Bacillus sp. Z018 has been shown to stereospecifically hydrolyze (R)-phenyl glycidyl ether to produce (R)-3-phenoxy-1,2-propanediol with a biotransformation yield of 45.8% and an enantiomeric excess of 96.3%. nih.gov The optimal conditions for this enzyme were found to be a temperature of 35°C and a pH of 7.5. nih.gov

Similarly, the yeast Candida viswanathii has been utilized for its epoxide hydrolase activity to synthesize this compound from phenyl glycidyl ether, achieving over 90% conversion under optimized conditions. uniovi.es The ideal reaction parameters for this biocatalyst were determined to be a temperature of 30°C and a pH of 8.

The following table summarizes the findings from studies on epoxide hydrolase-mediated catalysis for the production of this compound:

| Microorganism | Substrate | Product | Yield | Enantiomeric Excess (ee) | Optimal Temperature | Optimal pH |

| Bacillus sp. Z018 nih.gov | (R)-phenyl glycidyl ether | (R)-3-phenoxy-1,2-propanediol | 45.8% | 96.3% | 35°C | 7.5 |

| Candida viswanathii uniovi.es | Phenyl glycidyl ether | This compound | >90% | Not Specified | 30°C | 8 |

Whole-Cell Biotransformation Systems

Whole-cell biotransformation has emerged as a practical and environmentally friendly approach for the synthesis of this compound. This method utilizes intact microbial cells, which contain the necessary enzymes, to catalyze the desired chemical reactions, thus avoiding the need for costly and often unstable isolated enzymes.

A notable example involves the use of the yeast Candida viswanathii for the hydrolysis of phenyl glycidyl ether to produce this compound. uniovi.es In this process, the epoxide hydrolase enzyme within the yeast cells facilitates the ring-opening of the epoxide. Studies have shown that the production of this crucial enzyme is enhanced when the yeast is cultivated at a temperature of 30°C and a medium pH of 7. The biotransformation reaction itself is optimized at a temperature of 30°C and a pH of 8, with a reaction time of 15 hours and an agitation rate of 200 rpm. The use of ethanol (B145695) as a co-solvent has been found to be effective, leading to a conversion rate of over 90%.

Another microorganism, Bacillus sp. Z018, has been identified for its ability to produce an epoxide hydrolase that stereospecifically hydrolyzes (R)-phenyl glycidyl ether to yield (R)-3-phenoxy-1,2-propanediol. nih.gov The production of this enzyme is inducible, with (R)-phenyl glycidyl ether itself acting as an inducer. nih.gov

The yeast Yarrowia lipolytica is another versatile biocatalyst. While it can be used for a wide range of biotransformations, its application in the production of (R)-3-phenoxy-1,2-propanediol highlights its potential in enantioselective synthesis. mdpi.com

The general process for whole-cell biotransformation involves incubating the microbial cells with the substrate, phenyl glycidyl ether, in a suitable buffer. For instance, Candida viswanathii cells are suspended in Tris-HCl buffer (50 mM, pH 8) and reacted with phenyl glycidyl ether. After the reaction, the product is extracted from the supernatant using a solvent like ethyl acetate.

Table 1: Whole-Cell Biotransformation Systems for this compound Synthesis

| Microorganism | Substrate | Product | Key Findings & Conditions | Reference |

| Candida viswanathii | Phenyl glycidyl ether | This compound | Optimal biotransformation at 30°C, pH 8, 15h, 200 rpm; >90% conversion. | uniovi.es |

| Bacillus sp. Z018 | (R)-phenyl glycidyl ether | (R)-3-phenoxy-1,2-propanediol | Enantioselective hydrolysis; inducible epoxide hydrolase. nih.gov | nih.gov |

| Yarrowia lipolytica | Not specified | (R)-3-phenoxy-1,2-propanediol | Capable of producing the (R)-enantiomer with high enantioselectivity. mdpi.com | mdpi.com |

Enantioselective Synthesis and Kinetic Resolution

The production of enantiomerically pure this compound is of significant interest due to the stereospecific requirements of many of its downstream applications, particularly in pharmaceuticals. Enantioselective synthesis and kinetic resolution are key strategies to achieve this.

Kinetic resolution, often enzyme-catalyzed, involves the differential reaction of the two enantiomers in a racemic mixture, allowing for their separation. Lipases are commonly employed for this purpose. For instance, the kinetic resolution of racemic 3-aryloxy-1,2-propanediols can be achieved through lipase-catalyzed transesterification. uj.edu.pl In a study using cross-linked enzyme aggregates of lipase (B570770) YCJ01 from Burkholderia ambifaria (CLEAs-YCJ01), various 3-aryloxy-1,2-propanediols were successfully resolved. rsc.org This method demonstrated excellent enantioselectivity, particularly for 3-(4-methylphenoxy)-1,2-propanediol and this compound, yielding both (R)- and (S)-type compounds with over 99% enantiomeric excess (ee). rsc.org

Another approach is the enantioselective hydrolysis of the corresponding epoxide. The epoxide hydrolase from Bacillus sp. Z018 exhibits stereospecificity, converting (R)-phenyl glycidyl ether into (R)-3-phenoxy-1,2-propanediol with a high enantiomeric excess of 96.3% and a biotransformation yield of 45.8%. nih.gov

Whole-cell systems are also utilized for deracemization through stereoinversion. The yeast Metschnikowia koreensis has been shown to catalyze the stereoinversion of racemic this compound to produce the (S)-enantiomer. nih.govcore.ac.uk This process involves a sequential oxidation-reduction reaction, where the (R)-enantiomer is first oxidized to a ketone intermediate, which is then reduced to the (S)-alcohol. nih.gov This one-pot deracemization method can achieve high yields (88%) and excellent optical purity (>98% ee). nih.gov

Table 2: Enantioselective Synthesis and Kinetic Resolution of this compound

| Method | Biocatalyst/System | Substrate | Product(s) | Enantiomeric Excess (ee) / Yield | Reference |

| Kinetic Resolution | CLEAs-YCJ01 | Racemic this compound | (R)-monoacetate and (S)-diacetate | >99% ee for both enantiomers | rsc.org |

| Enantioselective Hydrolysis | Bacillus sp. Z018 | (R)-phenyl glycidyl ether | (R)-3-phenoxy-1,2-propanediol | 96.3% ee, 45.8% yield | nih.gov |

| Deracemization | Metschnikowia koreensis | Racemic this compound | (S)-3-phenoxy-1,2-propanediol | >98% ee, 88% yield | nih.govcore.ac.uk |

Optimization of Biocatalytic Reaction Conditions

To maximize the efficiency and yield of the biocatalytic synthesis of this compound, the optimization of reaction conditions is crucial. Key parameters that are often adjusted include temperature, pH, substrate concentration, and the choice of co-solvents.

For the whole-cell biotransformation of phenyl glycidyl ether using Candida viswanathii, the optimal reaction temperature was found to be 30°C. A significant decrease in conversion was observed at higher temperatures. The ideal pH for this hydrolysis reaction was determined to be 8. The substrate concentration also plays a critical role; for the stereoinversion of (±)-3-phenoxy-1,2-propanediol by Metschnikowia koreensis, the optimal substrate concentration was found to be 5 mM. core.ac.uk

The mixing rate, or agitation, is another important factor, with an optimal rate of 200 rpm identified for the C. viswanathii mediated reaction. Co-solvents can enhance substrate solubility and improve reaction rates. Ethanol was found to be a suitable co-solvent for the synthesis of this compound using C. viswanathii. uniovi.es

In the kinetic resolution of 3-(4-methylphenoxy)-1,2-propanediol using CLEAs-YCJ01, the optimal temperature was 35°C. rsc.org Higher temperatures led to a decrease in the enantioselectivity. rsc.org The substrate concentration was optimized at 180 mmol L⁻¹, and isopropyl ether was chosen as the solvent. rsc.org

Table 3: Optimization of Biocatalytic Reaction Conditions

| Biocatalyst/System | Parameter Optimized | Optimal Value | Effect | Reference |

| Candida viswanathii | Temperature | 30°C | Maximum conversion | |

| Candida viswanathii | pH | 8 | Optimal for hydrolysis | |

| Candida viswanathii | Agitation | 200 rpm | Maximum mass transfer | |

| Candida viswanathii | Co-solvent | Ethanol | Good co-solvent, >90% conversion | uniovi.es |

| Metschnikowia koreensis | Substrate Concentration | 5 mM | Optimal for stereoinversion | core.ac.uk |

| CLEAs-YCJ01 | Temperature | 35°C | Optimal for resolution, higher temps decrease ee | rsc.org |

| CLEAs-YCJ01 | Substrate Concentration | 180 mmol L⁻¹ | High reaction rate | rsc.org |

Derivatization and Functionalization of this compound

The chemical structure of this compound allows for a variety of derivatization and functionalization reactions, leading to the synthesis of new compounds with potentially enhanced biological or material properties.

Synthesis of Phenoxypropanediol Derivatives and Analogs

A range of derivatives and analogs of this compound have been synthesized and studied. Carbamate (B1207046) derivatives, for example, have shown promise as anticonvulsant agents. mdpi.com The synthesis of these compounds often involves reacting the diol with appropriate reagents to introduce new functional groups.

The synthesis of 3-phenoxypropylene di(acetate) can be achieved through acid-catalyzed esterification of this compound with acetic anhydride, using catalysts like sulfuric acid. This derivative can undergo further chemical reactions such as hydrolysis back to the diol and acetic acid, or oxidation to form carboxylic acids.

Derivatives with modifications on the aromatic ring have also been explored. For instance, the synthesis of metal complexes of [3-(o-methoxy phenoxy-1, 2-propanediol] has been reported. rdd.edu.iq These complexes, involving metals such as Cr(III), Co(II), Ni(II), and Cu(II), have been investigated for their antimicrobial properties. rdd.edu.iq

Stereoselective Derivatization Strategies

Stereoselective derivatization is crucial for producing specific enantiomers of this compound derivatives, which is often a requirement for biological activity. Enzymatic kinetic resolution is a common strategy.

Lipase-catalyzed acylation is a well-established method for the stereoselective derivatization of 1,2-diols. In the case of 3-aryloxy-1,2-propanediol derivatives, lipase from Pseudomonas cepacia can regioselectively acylate the primary hydroxyl group. uj.edu.pl This initial acylation can be followed by a second, enantioselective acylation step. uj.edu.pl

The resolution of various 3-aryloxy-1,2-propanediols using CLEAs-YCJ01 involves a sequential esterification process. rsc.org This results in the formation of S-diacetates and R-monoacetates, which can then be separated to yield the enantiomerically pure diol or its derivatives. rsc.org

Chemical Modifications for Enhanced Biological or Material Properties

Chemical modifications of this compound are often aimed at enhancing its biological activity or improving its properties for material applications.

A significant area of research has been the development of anticonvulsant drugs based on the this compound scaffold. The synthesis of carbamate derivatives has been a key strategy in this regard. mdpi.comnih.gov By modifying the structure, researchers aim to improve the efficacy and pharmacokinetic properties of these potential drugs. For example, the introduction of a sulfamoylphenyl group has led to potent anticonvulsant compounds. mdpi.com

The synthesis of practolol (B1678030) and propranolol (B1214883) derivatives, which are β-blockers, has also involved the use of this compound-related structures. nih.gov Stereoselective synthesis of these derivatives has shown that the biological activity is highly dependent on the configuration of the chiral centers. nih.gov

In the field of materials science, modifications to the this compound structure can be explored to create new polymers or enhance the properties of existing ones. For example, its use as a monomer could lead to the development of novel polyesters or resins. Furthermore, the introduction of a propanediol (B1597323) moiety at the 3'-end of small interfering RNAs (siRNAs) is a chemical modification strategy that has been investigated to enhance their properties. researchgate.net

Pharmacological and Biological Research

Investigation of Biological Activities and Therapeutic Potential

Scientific inquiries have identified several key areas where 3-Phenoxy-1,2-propanediol and its derivatives exhibit notable biological activity. These investigations form the basis for potential future therapeutic development.

Derivatives of 1,2-propanediol have been noted for their anti-inflammatory activities. rdd.edu.iq Studies on related compounds, such as 3-(4-Methylphenoxy)propane-1,2-diol, suggest that these effects may be due to the inhibition of pro-inflammatory cytokines. Another derivative, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA), has demonstrated significant anti-inflammatory activity in oral administration studies. nih.gov Research into flavonoids and compounds with p-coumaroyl moieties, which share structural similarities with phenoxy-propanediol derivatives, also indicates that these functional groups may contribute to anti-inflammatory bioactivity. mdpi.com The anti-inflammatory potential of such compounds is often evaluated in cellular neutrophil models, which are key players in the inflammatory response. mdpi.com

Research has also pointed to the pain-relieving properties of compounds related to this compound. Specifically, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) has shown significant local analgesic activity following oral administration in mice. nih.gov

This compound and its related compounds have been a subject of interest for their antimicrobial properties. guidechem.comcymitquimica.comsolubilityofthings.com The phenyl ether of ethylene (B1197577) glycol was initially shown to have antibacterial properties against Pseudomonas aeruginosa. semanticscholar.org Subsequent investigations into related glycerol (B35011) ethers, including chlorinated and methylated derivatives, revealed compounds with substantial antibacterial and antifungal action. semanticscholar.org

For instance, metal complexes of a derivative, [3-(o-methoxy phenoxy-1,2-propanediol)], were tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Pseudomonas aeruginosa, with all tested complexes showing considerable activity. rdd.edu.iq The study concluded that the cobalt complex, [Co(L)2Cl2], exhibited the highest antibacterial activity among the prepared complexes. rdd.edu.iq The larvicidal activity of 3-(2-Hydroxyphenoxy)-1,2-propanediol has also been reported against Culex vishnui larvae, suggesting its potential as a biocontrol agent. researchgate.net

Table 1: Antimicrobial Activity of a this compound Derivative This table summarizes the antimicrobial activity of metal complexes of [3-(o-methoxy phenoxy-1,2-propanediol)].

| Microorganism | Compound Type | Observed Activity | Source |

|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | Metal Complexes of [3-(o-methoxy phenoxy-1,2-propanediol] | Considerable activity observed; Cobalt complex was most effective. | rdd.edu.iq |

| Pseudomonas aeruginosa (Gram-negative) | Metal Complexes of [3-(o-methoxy phenoxy-1,2-propanediol] | Considerable activity observed. | rdd.edu.iq |

| Culex vishnui (larvae) | 3-(2-Hydroxyphenoxy)-1,2-propanediol | Reported larvicidal activity. | researchgate.net |

The antioxidant potential of this chemical family has been explored, often in conjunction with other biological activities. For example, 3-(4-Methylphenoxy)propane-1,2-diol is believed to exhibit antioxidant activity due to the hydroxyl groups in its structure, which can scavenge free radicals and reduce oxidative stress. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which also contain a phenolic group, have demonstrated structure-dependent antioxidant properties. mdpi.com The most promising of these, a compound with a 2-furyl substituent, showed potent antioxidant effects in the DPPH radical scavenging assay. mdpi.com The mechanism of toxicity for a related compound, 3-monochloro-1,2-propanediol (3-MCPD), has been linked to causing a redox imbalance by increasing reactive oxygen species (ROS) and decreasing antioxidant activities in vivo. nih.gov This toxicity was preventable by the natural antioxidant cyanidin-3-O-glucoside, further highlighting the role of oxidative stress. nih.gov

While research on this compound itself is limited, numerous studies have investigated the anticancer potential of its derivatives. A series of novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives showed potent anti-proliferative activity against human cancer cell lines. nih.gov Specifically, derivatives with a halogen substituent at the 2- or 4-position exhibited the best activity against tumor cells. nih.gov One of these compounds, compound 3h, was also found to have antitumor effects in vivo in xenograft tumor experiments. nih.gov

Similarly, a series of N-(4-substituted phenyl)glycine derivatives were designed as potential anti-inflammatory agents but also evaluated for their anticancer properties. researchgate.net Other research has focused on quinoxaline (B1680401) derivatives, with some exhibiting promising anticancer activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with IC₅₀ values in the low micromolar range. acs.org Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown the ability to reduce the viability of A549 non-small cell lung cancer cells and suppress their migration. mdpi.com

Table 2: Exploratory Anticancer Activity of this compound Derivatives This table presents findings from studies on the anti-proliferative activity of various derivatives.

| Derivative Class | Cancer Cell Line(s) | Key Findings | Source |

|---|---|---|---|

| Phenoxy-((phenylethynyl) selanyl) propan-2-ol | A549 (Lung) | Potent anti-proliferative activity; induced G2/M phase arrest and apoptosis. | nih.gov |

| Quinoxaline-propanoyl spacer derivatives | HCT-116 (Colon), MCF-7 (Breast) | Active compounds showed IC₅₀ values in the range of 1.9–7.52 µg/mL. | acs.org |

| 3-((4-Hydroxyphenyl)amino)propanoic acid | A549 (Lung) | Reduced cell viability by 50% and suppressed cell migration. | mdpi.com |

| Andrographolide-triazole derivatives | PANC-1 (Pancreatic), HCT116 (Colorectal), A375 (Melanoma), MCF-7 (Breast) | Several derivatives showed improved antiproliferative activity compared to the parent compound. | mdpi.com |

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the mechanisms by which these compounds exert their effects is a key area of research. For the anticancer derivatives, the mechanism often involves inducing programmed cell death (apoptosis) and causing cell cycle arrest. nih.gov Flow cytometry studies on phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives demonstrated that they induce G2/M phase arrest and apoptosis in A549 lung cancer cells. nih.gov This induction of apoptosis was correlated with changes in the expression of cell cycle-related and apoptosis-related proteins. nih.gov

The anti-inflammatory effects of related compounds are thought to stem from the modulation of cellular pathways, such as the inhibition of pro-inflammatory cytokines. At a molecular level, the antioxidant activity is attributed to the ability of the hydroxyl groups in the molecular structure to act as free radical scavengers. Conversely, the toxicity of some related compounds is linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can impair normal cellular processes. rdd.edu.iqnih.gov

Receptor Interactions and Allosteric Modulation

The interaction of this compound and its structural analogs with various receptor systems is a key area of pharmacological research. These interactions underpin the diverse biological activities observed for this class of compounds, ranging from central nervous system effects to cardiovascular modulation.

Certain propanediol (B1597323) derivatives exert their effects on the central nervous system by modulating the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. bjbs.com.br The GABA-A receptor, a ligand-gated ion channel, is a prominent target for many sedative, anxiolytic, and anticonvulsant drugs. bjbs.com.brnih.gov

A notable example is meprobamate (2-methyl-2-propyl-1,3-propanediol dicarbamate), a propanediol carbamate (B1207046) derivative that was historically used as an anxiolytic and sedative. nih.govsmolecule.com Meprobamate is known to bind to GABA-A receptors and act as a positive allosteric modulator. drugbank.com Research using recombinant GABA-A receptors has shown that meprobamate exhibits barbiturate-like activity, enhancing GABA-mediated currents. nih.gov It can also directly gate the receptor at higher concentrations. nih.gov These effects are dependent on the subunit composition of the GABA-A receptor. For instance, meprobamate's ability to enhance GABA-mediated current is evident across all α subunit isoforms (α1-6), with the most significant effect seen in receptors containing the α5 subunit. nih.gov Its direct gating action is also present with all α subunits, though it is less pronounced in α3-expressing receptors. nih.gov The metabolites of compounds like 2-Methyl-2-propyl-1,3-propanediol are recognized for their influence on GABA receptors, which is central to their sedative properties. smolecule.com

Another related compound, mephenesin (B1676209) (3-(2-methylphenoxy)-1,2-propanediol), has been studied for its muscle relaxant properties, which are mediated through the central nervous system. jneurosci.org The modulation of GABAergic transmission is a key mechanism for the pharmacological effects of these propanediol derivatives. jneurosci.org

Structural analogs of this compound are well-established as ligands for beta-adrenergic receptors (β-ARs). revespcardiol.org In fact, this compound itself serves as a crucial intermediate in the synthesis of many β-adrenergic blocking agents, commonly known as beta-blockers. uniovi.es These drugs are widely used in the treatment of cardiovascular diseases. revespcardiol.org

The core structure of many beta-blockers, such as propranolol (B1214883), incorporates a 1-aryloxy-3-amino-2-propanol skeleton, which is a direct derivative of the this compound structure. nih.gov These compounds act as antagonists at β-ARs, blocking the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. revespcardiol.org

Research into a series of 1-phenoxy-3-phenoxyalkylamino-2-propanols demonstrated that these compounds possess β-adrenoceptor blocking properties, with many exhibiting a surprising degree of cardioselectivity in vivo. nih.gov The stereochemistry of these analogs is critical for their pharmacological activity. Studies on stereoisomeric derivatives of practolol (B1678030) and propranolol have shown that both the configuration of the drug's asymmetric carbon and the configuration of spacer groups significantly influence potency and tissue/subreceptor specificity. nih.gov For example, propranolol stereoisomers with the S configuration at the drug's asymmetric center are more active than those with the R configuration. nih.gov Similarly, the synthesis of β3-adrenoceptor antagonists has been achieved using racemic 3-(2-ethylphenoxy)propane-1,2-diol (B7798894) as a starting material. researchgate.net

Table 1: Beta-Adrenergic Receptor Activity of this compound Analogs

| Compound Class/Example | Structural Relationship to this compound | Receptor Target | Pharmacological Action | Key Finding | Citation |

|---|---|---|---|---|---|

| 1-Phenoxy-3-phenoxyalkylamino-2-propanols | Direct derivatives | Beta-adrenoceptors | Antagonist | Showed significant cardioselectivity in vivo. | nih.gov |

| Propranolol derivatives | Contain a 1-aryloxy-3-amino-2-propanol core | Beta-adrenoceptors | Antagonist | Stereochemistry (S-configuration) is crucial for higher activity. | nih.gov |

| 3-(2-ethylphenoxy)propane-1,2-diol derivatives | Aryl-substituted propanediol | β3-adrenoceptors | Antagonist | Serves as a precursor for β3-adrenoceptor antagonists. | researchgate.net |

This compound and its aryloxy analogs are substrates for a variety of enzymes, which can be exploited for biocatalytic synthesis and understanding their metabolic fate.

Lipases : Lipases are a significant class of enzymes that interact with these compounds. The lipase (B570770) YCJ01 from Burkholderia ambifaria has been used for the efficient enzymatic resolution of racemic 3-aryloxy-1,2-propanediols through sequential esterification. researchgate.netnih.gov This lipase is activated by hydrophobic solvents via an "interface activation" mechanism. nih.gov Porcine pancreatic lipase has also been shown to catalyze the regioselective monoacetylation of 3-aryloxy-1,2-propanediols, with a high degree of conversion. scite.ai

Epoxide Hydrolases : These enzymes are crucial for the synthesis of this compound from its epoxide precursor. An epoxide hydrolase from Candida wiswanathii efficiently hydrolyzes phenyl glycidyl (B131873) ether to produce this compound. uniovi.es Similarly, a novel enantioselective epoxide hydrolase from a Bacillus sp. strain was discovered to catalyze the stereospecific hydrolysis of (R)-phenyl glycidyl ether to yield (R)-3-phenoxy-1,2-propanediol. nih.gov

Phosphorylases : Sucrose phosphorylase can be used for the regioselective O-glucosylation of 1,2-propanediol and its 3-aryloxy derivatives. nih.gov This enzymatic reaction transfers a glucose moiety to the secondary hydroxyl group of the propanediol backbone. nih.gov

Cytochrome P450 (CYP) Enzymes : The metabolic activation of structural analogs is often mediated by CYP enzymes. For instance, 3-(N-phenylamino)propane-1,2-diol is bioactivated by human and rat liver microsomes. nih.gov Inhibition studies with human liver microsomes indicate that CYP2C8 and CYP2E1 are the primary enzymes involved, with contributions from CYP3A4/5, CYP1A1/2, and CYP2C9. nih.gov This process involves the hydroxylation of the phenyl ring, which can lead to the formation of reactive quinoneimine metabolites. nih.gov

Table 2: Enzymatic Interactions with this compound and Its Analogs

| Enzyme | Substrate/Analog | Reaction Type | Key Finding | Citation |

|---|---|---|---|---|

| Lipase YCJ01 | 3-aryloxy-1,2-propanediols | Esterification (Resolution) | Efficient resolution with excellent enantioselectivity (E > 400). | nih.gov |

| Porcine Pancreatic Lipase | 3-aryloxy-1,2-propanediols | Monoacetylation | High conversion (~98%) to the monoacetylated product. | scite.ai |

| Epoxide Hydrolase (Bacillus sp.) | (R)-phenyl glycidyl ether | Hydrolysis | Stereospecific synthesis of (R)-3-phenoxy-1,2-propanediol. | nih.gov |

| Sucrose Phosphorylase | 3-aryloxy/alkyloxy-1,2-propanediols | O-glucosylation | Regioselective glucosylation of the secondary hydroxyl group. | nih.gov |

| Cytochrome P450 (various) | 3-(N-phenylamino)propane-1,2-diol | Hydroxylation (Bioactivation) | Metabolized primarily by CYP2C8 and CYP2E1. | nih.gov |

Intracellular Signaling Pathway Perturbations

Derivatives of propanediol can significantly perturb intracellular signaling cascades, leading to profound cellular effects such as apoptosis or modulation of neuronal excitability.

One structural analog, 3-Monochloro-1,2-propanediol (3-MCPD), is known to induce apoptosis through pathways involving mitochondrial dysfunction. researchgate.net In human embryonic kidney cells, 3-MCPD was found to impair the mitochondrial oxidative phosphorylation system. researchgate.net This impairment leads to an increased production of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and inhibition of ATP synthesis. researchgate.net These mitochondrial events trigger the release of cytochrome c into the cytosol, which in turn activates the caspase cascade, a key pathway executing programmed cell death. researchgate.net

In the context of the central nervous system, other analogs can influence signaling pathways that regulate mood and neuronal function. For example, felbamate (B1672329) (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant whose therapeutic area involves complex signaling networks. nih.gov Mood disorders are often associated with alterations in pathways such as the one involving Glycogen synthase kinase 3 (GSK-3). nih.gov GSK-3 is a critical kinase that is regulated by multiple upstream signals, including the Wnt pathway and the phosphoinositide (PI) 3-kinase pathway. nih.gov Neurotrophic factors often exert their effects by inhibiting GSK-3 through the PI 3-kinase signaling cascade. nih.gov While the direct effect of felbamate on these specific pathways is complex, its role as a broad-spectrum anticonvulsant points to its ability to perturb fundamental neuronal signaling processes. nih.gov

Pharmacological Studies of this compound and its Structural Analogs

In vitro pharmacological studies are essential for elucidating the mechanisms of action, metabolic pathways, and specific activities of this compound and its analogs. These assays use controlled laboratory environments, employing cellular systems, tissues, or recombinant proteins.

A detailed in vitro profile was established for the structural analog 3-(N-phenylamino)propane-1,2-diol (PAP). nih.gov Using human and rat liver microsomes, researchers identified 3-[N-(4'-hydroxyphenyl)amino]propane-1,2-diol as the primary metabolite. nih.gov Further studies with a panel of ten different recombinant P450 enzymes confirmed that CYP2C8, CYP2C9, CYP2C18, CYP2D6, and CYP2E1 catalyzed the 4'-hydroxylation of PAP. nih.gov Subsequent incubation of this metabolite with liver microsomes and glutathione (B108866) (GSH) led to the formation of a GSH conjugate, indicating the formation of a reactive quinoneimine intermediate. nih.gov

In vitro assays have also been crucial for characterizing the interaction of propanediol derivatives with specific receptors. For example, the effects of a long-lasting beta-adrenergic antagonist, an analog of propranolol, were studied in cultured rat C6 glioma cells. nih.gov Radioligand binding assays using [¹²⁵I]iodohydroxybenzylpindolol demonstrated that the compound reduced the number of beta-adrenergic receptors without changing the affinity of the remaining receptors. nih.gov The functional consequence was assessed by measuring catecholamine-stimulated intracellular cyclic AMP accumulation, which showed a rightward shift in the isoproterenol (B85558) dose-response curve without a change in the maximal response. nih.gov The same study used isolated atria from rats and guinea pigs to confirm that the compound inhibited the beta-adrenergic contractile response in vitro. nih.gov

Other in vitro tests have been used to screen for specific biological activities. The spermicidal potential of the S- and R-enantiomers of 3-chloro-1,2-propanediol (B139630) was investigated by measuring the inhibition of glycolysis in ram testicular sperm. google.com This assay monitored the emission of ¹⁴CO₂ from labeled D-glucose to quantify the metabolic inhibition caused by the test compounds. google.com

Table 3: Examples of In Vitro Pharmacological Assays for Propanediol Derivatives

| Compound/Analog | In Vitro System | Assay Type | Key Finding | Citation |

|---|---|---|---|---|

| 3-(N-phenylamino)propane-1,2-diol | Human/rat liver microsomes; Recombinant P450s | Metabolism/Bioactivation Assay | Identified specific P450 enzymes (2C8, 2E1) responsible for bioactivation to a reactive metabolite. | nih.gov |

| Aminobenzylpropranolol | Cultured rat C6 glioma cells; Isolated rat/guinea pig atria | Receptor Binding & Functional Assay | Reduced β-AR number without changing affinity; inhibited cAMP accumulation and contractile response. | nih.gov |

| 3-chloro-1,2-propanediol | Ram testicular sperm | Metabolic Inhibition Assay | Assessed spermicidal activity by measuring inhibition of glycolysis. | google.com |

| Meprobamate | Recombinant GABA-A receptors | Electrophysiology (Patch-clamp) | Characterized subunit-dependent allosteric modulation and direct gating of the receptor. | nih.gov |

In Vivo Efficacy and Mechanistic Studies

In vivo studies have been conducted on derivatives of this compound, such as Mephenesin and Chlorphenesin, to understand their biological effects and mechanisms of action.

Mephenesin , a centrally acting muscle relaxant, has been shown to abolish polysynaptic reflex contractions in the tibialis anterior muscle of cats. nih.gov It also prolongs the refractory period of skeletal muscle through a direct action on the muscle fibers. nih.gov Further research indicates that Mephenesin acts as an antagonist of N-Methyl-D-Aspartate (NMDA) receptors and can reduce the polysynaptic component of the ventral root potential in cats. medchemexpress.com While it exhibits local anesthetic properties in vitro, this effect is less pronounced in vivo. nih.gov Early studies suggested it may increase glycine (B1666218) levels, and later research pointed to its role as an antagonist of excitatory amino acids, which could explain its muscle relaxant properties. nih.gov

Chlorphenesin has demonstrated immunosuppressive activity in vivo. cir-safety.org Studies in mice, rabbits, and guinea pigs have explored its effects on the immune response. cir-safety.org Research suggests that Chlorphenesin may have a broad spectrum of suppressive effects on both B and T lymphocytes, primarily by inhibiting their proliferative responses, which could reduce the expansion of immunocompetent cell clones in the body. cir-safety.orgcir-safety.orgnih.gov However, it's noted that the generation of cytotoxic T cells was not inhibited to the same extent as proliferation in mixed lymphocyte reactions. cir-safety.orgnih.gov Toxicokinetic studies in rats and dogs showed that orally administered Chlorphenesin is rapidly absorbed and excreted, mainly in the urine as metabolites like 3-p-chlorophenoxylactic acid and p-chlorophenoxyacetic acid. cir-safety.org

Guaifenesin , another derivative, is known for its expectorant properties. Its mechanism is thought to involve the stimulation of gastric mucosa, which leads to a reflex increase in the volume and a decrease in the viscosity of respiratory tract secretions. wikipedia.orgpressbooks.pub This action aids the ciliary movement in clearing loosened secretions. wikipedia.org Some in vitro evidence also suggests a direct action on the respiratory epithelium. wikipedia.org

A study on 3-(2-Hydroxyphenoxy)-1,2-propanediol , isolated from the n-hexane extract of Mesua ferrea leaves, demonstrated larvicidal activity against Culex vishnui, a vector for Japanese encephalitis. researchgate.net This suggests potential applications for this compound in vector control. researchgate.net

Structure-Activity Relationship (SAR) Determinations for Derivatives

The structure-activity relationship (SAR) of this compound derivatives is crucial for understanding how modifications to the chemical structure influence their biological activity.

For beta-adrenergic antagonists, the stereochemistry of the molecule is critical. In a series of stereoisomeric practolol and propranolol derivatives, where the N-isopropyl group was replaced by an asymmetric heptanoic acid moiety, the pharmacological potency and tissue specificity were significantly dependent on the configuration of both the asymmetric carbon in the drug and the spacer. nih.gov Specifically, compounds with the (S) configuration at the drug's asymmetric center and the (R) configuration at the spacer's asymmetric carbon showed increased potency compared to other stereoisomers and the original drug. nih.gov For propranolol derivatives, however, all stereoisomers showed a significant decrease in potency compared to the parent drug, although those with the (S) configuration at the drug's asymmetric center were more active than the (R) isomers. nih.gov

In the context of antimicrobial agents, the phenoxy group in this compound enhances its chemical reactivity and interactions. solubilityofthings.com The structural class of this compound is being explored for potential applications in drug development due to its biological activities. solubilityofthings.com

The modification of the methoxyethyl group in (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, a structural analog, has been a subject of SAR studies. Replacing this group with fluorinated or alkyl chains has been investigated for activity against fungal histone deacetylases.

Utility as a Pharmaceutical Intermediate and Precursor in Drug Development

Precursor in Active Pharmaceutical Ingredient Synthesis

This compound and its derivatives are valuable precursors in the synthesis of a variety of active pharmaceutical ingredients (APIs). solubilityofthings.comguidechem.com

The compound serves as a key intermediate for the synthesis of centrally acting muscle relaxants, cardiovascular drugs such as β-adrenoblockers, and drugs for arthritis and osteoporosis. Its structural framework is foundational for building more complex molecules.

A significant application is in the synthesis of beta-blockers. For example, the synthesis of Metoprolol involves intermediates derived from related propanediol structures. tubitak.gov.tr The synthesis of Practolol and Propranolol derivatives has also been demonstrated using precursors like 3-(p-acetamidophenoxy)-1,2-epoxypropane and 3-(1-naphthyloxy)-1,2-epoxypropane, which are closely related to the this compound structure. nih.gov

The synthesis of these aryloxypropanediols can be achieved through a green chemistry approach starting from glycerol, which is converted in situ to glycerol carbonate before reacting with various phenols to yield products like Guaifenesin, Mephenesin, and Chlorphenesin. researchgate.net

The table below summarizes the role of this compound and its analogs as precursors in API synthesis.

| Precursor/Intermediate | Synthesized Active Pharmaceutical Ingredient (API) or Class |

| This compound | Centrally acting muscle relaxants, β-adrenoblockers, Cardiovascular drugs |

| (R)-3-chloro-1,2-propanediol | (S)-Metoprolol tubitak.gov.tr |

| 3-(p-acetamidophenoxy)-1,2-epoxypropane | Practolol derivatives nih.gov |

| 3-(1-naphthyloxy)-1,2-epoxypropane | Propranolol derivatives nih.gov |

| This compound | Mephenesin, Guaifenesin, Chlorphenesin researchgate.net |

Design and Synthesis of Novel Pharmacological Agents

The chemical scaffold of this compound is a valuable starting point for the design and synthesis of novel pharmacological agents. solubilityofthings.com Its structural features, including the phenoxy group and the diol functionality, allow for diverse chemical modifications to create new molecules with desired biological activities. solubilityofthings.com

Researchers are actively exploring compounds within this structural class for their potential in drug development, including as antimicrobial agents. solubilityofthings.com The development of new antimicrobial agents is a critical area of research due to the rise of multidrug-resistant bacteria. nih.gov The synthesis of novel compounds, including pyrimidine (B1678525) derivatives, is one approach to address this challenge. nih.govresearchgate.net

The versatility of the this compound structure allows it to be used as a scaffold for designing novel chiral drugs. For instance, 3-Phenoxypropylene di(acetate), a derivative, is being investigated for its potential in this area.

The synthesis of new therapeutic agents is increasingly aided by molecular modeling techniques, which can help in the design of potent molecules based on existing scaffolds. uogqueensmcf.com The propanolamine (B44665) moiety, a key feature of many β-blockers, is a common structural element derived from precursors like this compound. acs.org

Toxicological Assessment and Safety Research

Acute Toxicity Evaluations

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For 3-Phenoxy-1,2-propanediol, these evaluations have been conducted using different routes of exposure in various animal models.

Oral administration studies in rodents have established the median lethal dose (LD50). In rats, the oral LD50 is reported to be greater than 500 mg/kg body weight. chemsrc.com For mice, the oral LD50 has been determined to be 2650 mg/kg. tcichemicals.comlabseeker.com Toxic effects observed in mice at lethal doses included flaccid paralysis without anesthesia, altered sleep time, and respiratory depression. chemsrc.com

Other routes of administration have also been investigated. The intraperitoneal LD50 in mice was found to be 1240 mg/kg, and the subcutaneous LD50 in mice was 920 mg/kg. tcichemicals.com While some sources indicate that the Registry of Toxic Effects of Chemical Substances (RTECS) contains acute toxicity data for this substance, specific LD50/LC50 values relevant for classification are not always provided. cymitquimica.com To the best of some researchers' knowledge, the acute and chronic toxicity of this substance is not fully known. cymitquimica.com

Table 1: Acute Toxicity of this compound

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

|---|---|---|---|---|---|

| LD50 | Oral | Mouse | 2650 mg/kg | Peripheral Nerve and Sensation - flaccid paralysis without anesthesia; Behavioral - altered sleep time; Lungs, Thorax, or Respiration - respiratory depression | chemsrc.com |

| LD50 | Oral | Rat | >500 mg/kg | Details of toxic effects not reported other than lethal dose value | chemsrc.com |

| LD50 | Intraperitoneal | Mouse | 1240 mg/kg | Not specified | tcichemicals.com |

| LD50 | Subcutaneous | Mouse | 920 mg/kg | Not specified | tcichemicals.com |

| Standard Draize test | Administration into the eye | Rabbit | Not specified | Not specified | chemsrc.com |

Repeated Dose Toxicity Investigations

Repeated dose toxicity studies are crucial for understanding the potential health effects of a substance following prolonged or repeated exposure. Currently, there is limited publicly available information specifically detailing repeated dose toxicity investigations for this compound. Safety data sheets often state that no effects are known for specific target organ system toxicity after repeated exposure, and no subacute to chronic toxicity effects are known. cymitquimica.com This indicates a gap in the readily accessible scientific literature on the long-term effects of this compound.

Reproductive and Developmental Toxicity Research

Information regarding the reproductive and developmental toxicity of this compound is not extensively detailed in publicly accessible sources. Safety data sheets often indicate that no reproductive toxicity effects are known. cymitquimica.com This suggests a need for further research to fully characterize the potential impact of this compound on reproductive health and offspring development.

Irritation and Sensitization Potential

The potential of this compound to cause skin and eye irritation, as well as skin sensitization, has been evaluated.

Safety data suggests that this compound may cause skin and eye irritation. cymitquimica.comcymitquimica.com A Standard Draize test, which involves administration into the eye of a rabbit, has been conducted, although specific results are not always detailed. chemsrc.comlabseeker.com

Regarding sensitization, it is generally reported that this compound has no known sensitizing effects. cymitquimica.com However, for the structurally similar compound 1,2-Propanediol (propylene glycol), there have been reports of skin and eye irritation and sensitization. healthline.com It is important to distinguish between these compounds, as their toxicological profiles may differ.

Dermal Irritation Studies

Studies on the dermal irritation potential of this compound have yielded varied results, though it is generally considered to be a non-irritant or to have a low irritation potential. ellementalpro.comlabseeker.com In a study following OECD Guideline 404, the application of 0.5 g of the substance to the skin of three male rabbits for four hours under a semi-occlusive patch did not result in any observable irritation. europa.eu Another study on rabbits with a 1% suspension in 1,2-propanediol also showed no edema, although erythema could not be assessed due to skin coloration. europa.eu

However, some safety data sheets indicate that the compound may cause skin irritation. labseeker.comcymitquimica.com For instance, a safety data sheet for a mixture containing >=10 - <20% 1,2-Propanediol, 3-[(2-ethylhexyl)oxy]- noted it as a slight irritant in rabbits according to OECD 404, though not requiring classification. ellementalpro.com

Dermal Irritation Study Overview

| Test Substance/Concentration | Species | Method | Duration | Observations | Reference |

|---|---|---|---|---|---|

| This compound (0.5 g) | Rabbit (male) | OECD Guideline 404 | 4 hours | No irritation observed | europa.eu |

| 1% suspension in 1,2-propanediol | Rabbit (male) | Semi-occlusive patch | 4 hours | No edema | europa.eu |

| 1,2-Propanediol, 3-[(2-ethylhexyl)oxy]- | Rabbit | OECD Guideline 404 | --- | Slight irritant effect | ellementalpro.com |

Ocular Irritation Studies

The ocular irritation potential of this compound is a point of concern, with several sources indicating it can cause serious eye irritation or damage. ellementalpro.com A Draize test on rabbits using 115 mg of the compound resulted in eye irritation. labseeker.com One safety data sheet classifies a product containing the substance as causing serious eye damage (Category 1). ellementalpro.com

In a study following OECD Guideline 405, instilling 0.1 ml of a 1% suspension of a related compound, 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-, into the eyes of male rabbits caused slight redness and chemosis one hour after instillation, with no effects noted after 24 hours. europa.euindustrialchemicals.gov.au Another study on a mixture containing Ethanol (B145695), 2-phenoxy- and 1,2-Propanediol, 3-[(2-ethylhexyl)oxy]- found it to pose a risk of serious eye damage in rabbits. ellementalpro.com

Ocular Irritation Study Overview

| Test Substance/Concentration | Species | Method | Observations | Reference |

|---|---|---|---|---|

| This compound (115 mg) | Rabbit | Draize test | Eye irritation | labseeker.com |

| 1% suspension of 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]- | Rabbit (male) | OECD Guideline 405 | Slight redness and chemosis at 1 hour, no effects after 24 hours | europa.euindustrialchemicals.gov.au |

| Mixture with Ethanol, 2-phenoxy- and 1,2-Propanediol, 3-[(2-ethylhexyl)oxy]- | Rabbit | OECD Guideline 405 | Risk of serious damage to eyes | ellementalpro.com |

Toxicokinetic Profiling

Limited information is available on the specific toxicokinetic profile of this compound. industrialchemicals.gov.au However, studies on related propanediol (B1597323) derivatives and glycol ethers provide some insight. Glycol ethers can be absorbed into the body through ingestion, inhalation, or dermal contact. nih.gov

For a related compound, 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-, an in vitro percutaneous absorption study using human skin showed that dermal absorption is expected to be low. industrialchemicals.gov.au In this study, a hair dye formulation containing the chemical was applied to skin samples, and only a small fraction of the applied dose was absorbed. industrialchemicals.gov.au

The metabolism of propylene (B89431) glycol ethers is a key factor in their toxicity. The toxicity of propylene glycol ethers with the alkoxy group at the primary position is different from that of ethylene (B1197577) glycol ethers because they are not metabolized to their corresponding alkoxypropionic acids. ecetoc.orgepa.gov The primary route of metabolism for many glycol ethers is via alcohol dehydrogenase to form toxic alkoxyacetic acids. nih.govmdsearchlight.com

Studies on propylene glycol monomethyl ether (PGME) have shown that metabolic clearance can become saturated at higher doses, leading to increased half-lives. unil.ch Age can also be a factor, with studies suggesting a slower enzymatic pathway in older individuals. unil.ch

Mechanistic Insights into Toxicity of Propanediol Derivatives

The toxicity of propanediol derivatives, particularly glycol ethers, is closely linked to their metabolism. Ethylene glycol ethers can cause a range of toxic effects, including testicular atrophy, teratogenicity, and bone marrow depression. epa.gov These effects are correlated with the formation and elimination rate of their metabolites. epa.gov In contrast, propylene glycol ethers, which include this compound, are generally considered less toxic because their metabolic pathways differ. lodz.pl They are not metabolized to the same toxic alkoxypropionic acids as their ethylene glycol counterparts. epa.gov

The primary mechanism of toxicity for many glycol ethers involves their metabolism by alcohol dehydrogenase to alkoxyacetic acids, which are responsible for systemic toxicity. nih.govmdsearchlight.com For some glycol ethers, oxidative stress has been identified as a mechanism of toxicity, leading to reduced antioxidant capacity and increased lipid peroxidation in animal studies. nih.gov

In the case of 1,2-propanediol degradation, the accumulation of the reactive intermediate propionaldehyde (B47417) has been shown to be toxic, causing growth arrest in bacteria. asm.org This toxicity is attributed to the inhibition of respiratory processes. asm.org While not directly studying this compound, this provides a potential mechanistic parallel for the toxicity of propanediol derivatives.

The structure of the propanediol derivative is critical. For instance, propylene glycol ethers with the alkoxy group at the primary position (α-isomers) have a different toxicity profile than those with the group at the secondary position (β-isomers). epa.gov The main toxic effects reported for propylene glycol ethers are related to the liver and kidney. ecetoc.orgepa.gov

Environmental Fate and Ecotoxicological Research

Environmental Degradation Pathways

The degradation of 3-Phenoxy-1,2-propanediol in the environment can occur through both biological and non-biological processes. These pathways determine the persistence and potential for exposure of the compound in different environmental compartments.

Research into the biodegradation of this compound indicates that it can be transformed by microorganisms. Studies have focused on the enzymatic hydrolysis of related compounds, suggesting pathways for its breakdown.

One area of research has demonstrated the microbial-led transformation of phenyl glycidyl (B131873) ether, a precursor, into (R)-3-phenoxy-1,2-propanediol. A novel bacterial strain, Bacillus sp. Z018, isolated from soil, was found to possess an epoxide hydrolase that catalyzes this specific hydrolysis. The biotransformation achieved a yield of 45.8% under optimized conditions (35°C, pH 7.5), indicating that microbial enzymes can act on the phenoxy-propanediol structure. nih.gov

Another study utilized the yeast Candida viswanathii for the biocatalytic hydrolysis of phenyl glycidyl ether to produce this compound. This study also noted that under certain conditions, phenol (B47542) was identified as a degradation product, suggesting a potential breakdown pathway for the phenoxy group. The optimal conditions for the hydrolysis reaction by C. viswanathii were found to be a temperature of 30°C and a pH of 8.

Table 1: Summary of Biodegradation Studies

| Organism | Substrate/Process | Product(s) | Key Findings |

|---|---|---|---|

| Bacillus sp. Z018 | Stereospecific hydrolysis of (R)-phenyl glycidyl ether | (R)-3-Phenoxy-1,2-propanediol | Demonstrates microbial enzymatic activity on the phenoxy-propanediol structure. nih.gov |

Abiotic degradation processes, such as hydrolysis and photolysis, are important for determining the environmental persistence of chemical compounds. However, specific experimental data on the rates of these processes for this compound are limited.

Hydrolysis: The ether linkage in this compound could be susceptible to hydrolysis under certain environmental conditions. One study on the enzymatic hydrolysis of a related compound, prochiral 2-phenyl-1,3-propanediol (B123019) diacetate, noted that non-enzymatic hydrolysis was observed at a pH of 10 and higher. tandfonline.com This suggests that the stability of similar structures can be pH-dependent. However, specific data on the hydrolysis rate of this compound as a function of pH under environmentally relevant conditions are not available.

Photodegradation: Photodegradation, the breakdown of molecules by light, can be a significant environmental fate process for compounds containing aromatic rings, such as the phenoxy group in this compound. pjoes.com The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds. arkat-usa.org General studies on pollutant photodegradation indicate that the process can be influenced by various water chemistry parameters. mdpi.com A study on PET copolymers incorporated a monomer containing a this compound moiety for UV absorption, highlighting the photo-reactive nature of this chemical group. arkat-usa.org However, specific studies quantifying the rate and products of direct or indirect photolysis of this compound in water or soil are lacking in the reviewed literature.

Ecotoxicity Assessments in Various Biological Systems

Ecotoxicity studies are essential for evaluating the potential harm a chemical may cause to ecosystems. For this compound, there is a notable lack of comprehensive ecotoxicological data across different trophic levels.

Standard aquatic ecotoxicity tests are performed on representative species of fish, invertebrates (like Daphnia magna), and algae to determine acute and chronic effects. For this compound, safety data sheets consistently report that no data is available for its toxicity to fish, Daphnia, and algae. echemi.com This indicates a significant data gap in understanding its potential impact on aquatic ecosystems.

While no specific data for this compound was found, studies on related compounds or general testing methodologies provide some context. For instance, the acute toxicity test using Daphnia magna is a widely accepted method for assessing the ecotoxicity of chemicals. nih.govresearchgate.net Similarly, the growth inhibition test with freshwater algae is a standard OECD guideline for determining the effects of substances on primary producers. oecd.org The absence of such data for this compound prevents a quantitative assessment of its aquatic toxicity. Information regarding its toxicity to the marine bacterium Vibrio fischeri, often used in rapid toxicity screening, was also not found.

Table 2: Aquatic Ecotoxicity Data for this compound

| Test Organism | Endpoint | Result | Reference |

|---|---|---|---|

| Fish | LC50 | No data available | echemi.com |

| Daphnia magna (Aquatic Invertebrate) | EC50 | No data available | echemi.com |

| Algae | EC50 | No data available | echemi.com |

Information regarding the toxicity of this compound to terrestrial organisms, such as soil microorganisms, earthworms, or plants, is not available in the reviewed scientific literature. Terrestrial ecotoxicity data is crucial for assessing the risk of chemicals that may partition to soil and affect soil-dwelling organisms and plant life.

A formal ecological risk assessment for this compound has not been identified in the public literature. Such an assessment would integrate exposure and effects data to characterize the potential risk to the environment. rivm.nl The lack of comprehensive data on environmental fate (e.g., ready biodegradability, hydrolysis, photolysis) and ecotoxicity (aquatic and terrestrial) precludes a quantitative ecological risk assessment.

Qualitatively, the use of this compound in various consumer and industrial products suggests potential pathways for its release into the environment through wastewater and other disposal routes. Its water solubility would facilitate its transport in aquatic systems. The evidence of microbial transformation suggests that it is not completely recalcitrant, but the rate and extent of degradation in the environment are unknown. Without ecotoxicity data, it is not possible to determine the concentrations at which it might pose a risk to aquatic or terrestrial life.

Analytical Chemistry and Characterization Techniques

Chromatographic Methodologies for Detection and Quantification

Chromatography is a cornerstone for the separation, detection, and quantification of 3-Phenoxy-1,2-propanediol from various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively utilized.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Due to the presence of the phenyl group, the compound exhibits ultraviolet (UV) absorbance, allowing for detection using a UV detector, typically around 220 nm. lgcstandards.com One study detailed the use of HPLC-UV for quantifying this compound (PPD) when studying its production from the hydrolysis of glycidyl (B131873) phenyl ether by fungal mycelia. nih.gov The study highlighted that while HPLC-UV is an accurate method, matrix effects from the biological components could interfere with quantification, necessitating the use of matrix-matched calibration standards for accurate results. nih.gov

For contexts where UV detection may not be optimal or for analyzing mixtures with other non-UV absorbing compounds, a Refractive Index (RI) detector can be employed. internationaljournalssrg.orgnih.gov Although less sensitive than UV detection, the RI detector provides a universal detection method for non-ionic compounds like this compound. nih.gov HPLC has also been used to confirm the purity of synthesized (±)-3-Benzyloxy-1,2-propanediol, a related compound, at ≥97.0%. sigmaaldrich.com Similarly, certificates of analysis for this compound often report purity as determined by HPLC, with one example showing a purity of 94.75% at 220 nm. lgcstandards.com

Table 1: HPLC Methods for this compound and Related Compounds

| Analyte | Column | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|---|

| This compound | Not specified | Not specified | UV | Quantification in fungal biocatalysis | nih.gov |

| This compound | Not specified | Not specified | UV (220 nm) | Purity analysis | lgcstandards.com |

| 3-Chloro-1,2-propanediol (B139630) | Symmetry shield RP-C18 | pH 4.65 phosphate (B84403) buffer | Refractive Index (RI) | Quantification of impurity in Iohexol | internationaljournalssrg.org |

| (±)-3-Benzyloxy-1,2-propanediol | Not specified | Not specified | Not specified | Assay (≥97.0%) | sigmaaldrich.com |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of this compound and its analogs. For volatile or semi-volatile compounds, GC offers high resolution and sensitivity. Often, derivatization is employed to increase the volatility and thermal stability of diols. A common derivatizing agent is phenylboronic acid (PBA), which reacts with the 1,2-diol group to form a stable cyclic ester, making the analyte more suitable for GC analysis. nih.gov

While direct GC analysis of this compound is possible, methods are often optimized for specific applications, such as determining chiral purity. rsc.org In one such method, an Agilent 7890A gas chromatograph equipped with a hydrogen flame ionization detector (FID) and a chiral GC column was used. rsc.org The conditions were specifically set to achieve separation of the enantiomers. rsc.org For general analysis of related propanediols like 1,2-propanediol in wine, GC-MS methods involve liquid-liquid extraction followed by direct analysis on a polar column. oiv.int

As this compound is a chiral molecule, separating and quantifying its enantiomers is critical, especially for pharmaceutical applications. rsc.org

Chiral Gas Chromatography (GC): This is a primary method for determining the enantiomeric excess (ee) of this compound. A study detailing the kinetic resolution of related epoxides utilized chiral GC to analyze the resulting diol. rsc.org The S- and R-enantiomers were successfully separated on a chiral column, allowing for the calculation of high enantiomeric excess. rsc.org

Table 2: Chiral GC Conditions for this compound Enantiomers

| Parameter | Value | Reference |

|---|---|---|

| Instrument | Agilent 7890A GC | rsc.org |

| Column | Agilent CycloSil-B (30 m × 0.25 mm ID × 0.25 μm film) | rsc.org |

| Injection Temperature | 275 ºC | rsc.org |

| Detector | Flame Ionization Detector (FID) | rsc.org |

| Detector Temperature | 275 ºC | rsc.org |

| Oven Temperature | 180 ºC | rsc.org |

| Retention Time (S-enantiomer) | 24.3 min | rsc.org |

Ligand Exchange Micellar Electrokinetic Chromatography (MEKC): This capillary electrophoresis technique has been successfully applied to the enantioseparation of this compound. nih.gov The method uses a chiral selector, (5S)-pinanediol, and borate (B1201080) anion as a central ion within a sodium dodecyl sulfate (B86663) (SDS) micellar solution. nih.gov The differential interaction between the enantiomers and the chiral selector within the transient diastereomeric complex allows for their separation. nih.gov

Enzymatic Resolution Coupled with Chromatography: Kinetic resolution using lipases is an effective way to obtain enantiopure 3-aryloxy-1,2-propanediols. rsc.org In one study, a lipase (B570770) from Burkholderia ambifaria (YCJ01) was used for sequential esterification. The reaction yielded the R-monoacetate and the S-diacetate with excellent enantiomeric excess values (99.2% and 99.4%, respectively, for this compound). rsc.org The enantiomeric purity of the products was subsequently confirmed using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): HPLC using chiral stationary phases (CSPs) is a widely used technique for enantioseparation. researchgate.net Metal-Organic Frameworks (MOFs) with chiral ligands have been reported as effective CSPs for the separation of enantiomeric mixtures, including this compound. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and definitive identification of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are used to confirm the structure of this compound. rsc.orgchemicalbook.com Spectra are typically recorded on spectrometers operating at frequencies like 400 MHz, using deuterated solvents such as chloroform-d₁ (CDCl₃) or DMSO-d₆. rsc.orgbeilstein-journals.org

¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons of the phenoxy group, the methine proton (CH-OH), and the methylene (B1212753) protons (CH₂-O and CH₂-OH), as well as the hydroxyl protons. chemicalbook.comresearchgate.net

¹³C NMR: The carbon NMR spectrum confirms the number and type of carbon atoms in the molecule, with distinct signals for the aromatic carbons and the three aliphatic carbons of the propanediol (B1597323) backbone. researchgate.netspectrabase.comchemicalbook.com

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference |

|---|---|---|---|

| ¹H NMR | 7.53 | dd, Aromatic | researchgate.net |

| 7.26 | td, Aromatic | researchgate.net | |

| 6.91-6.87 | m, Aromatic | researchgate.net | |

| 4.18-4.07 | m, CH, CH₂ | researchgate.net | |

| 3.91-3.80 | m, CHOH | researchgate.net | |

| 3.05 | d, CHOH | researchgate.net | |

| 2.48 | t, CHOH | researchgate.net | |

| ¹³C NMR | 158.5 | Aromatic C-O | researchgate.net |

| 129.5 | Aromatic CH | researchgate.net | |

| 121.1 | Aromatic CH | researchgate.net | |

| 114.6 | Aromatic CH | researchgate.net | |

| 70.8 | C(2)HOH | researchgate.net | |

| 69.4 | C(3)H₂O | researchgate.net | |

| 63.8 | C(1)H₂OH | researchgate.net |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass spectrometry, especially when coupled with GC (GC-MS), is used for the identification and quantification of this compound. Electron Ionization (EI) is a common method used for fragmentation. chemicalbook.comnist.gov

The mass spectrum of this compound shows a molecular ion [M]⁺ peak at a mass-to-charge ratio (m/z) of 168, corresponding to its molecular weight (C₉H₁₂O₃). chemicalbook.comnih.gov The fragmentation pattern is characteristic of the structure. The most abundant fragment ion is typically observed at m/z 94, which corresponds to the phenoxy cation [C₆H₅O]⁺, formed by the cleavage of the ether bond. chemicalbook.comnih.gov This peak is often the base peak in the spectrum. Other significant fragments arise from the loss of water [M-H₂O]⁺ and cleavage of the propanediol chain. libretexts.orgaip.org

Table 4: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment | Reference |

|---|---|---|---|

| 168 | 18.0 | [M]⁺ (Molecular Ion) | nih.gov |

| 108 | 6.5 | [M - C₂H₄O₂]⁺ or [M - CH₂OH - CH₂OH]⁺ | chemicalbook.com |

| 107 | 5.5 | [M - CH₂OH - H₂O]⁺ | chemicalbook.com |